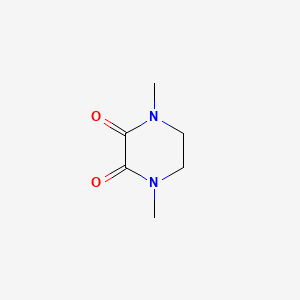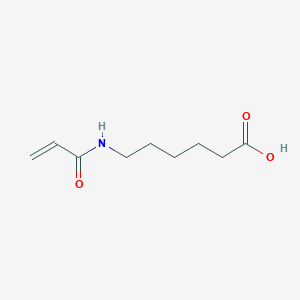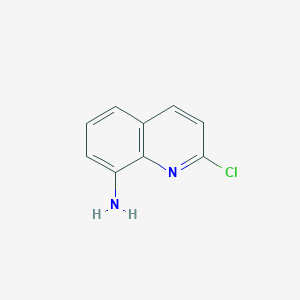
2-Chloroquinolin-8-amine
概要
説明
2-Chloroquinolin-8-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of 2-Chloroquinolin-8-amine involves a nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . Some N-methyl derivatives were also synthesized by N-methylation using (CH3)2SO4/NaH .Molecular Structure Analysis
The molecular structure of 2-Chloroquinolin-8-amine is characterized by a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a chlorine atom and an amine group.Chemical Reactions Analysis
Quinoline derivatives, including 2-Chloroquinolin-8-amine, are known to undergo various chemical reactions. For instance, they can participate in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Physical And Chemical Properties Analysis
2-Chloroquinolin-8-amine is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.科学的研究の応用
Synthesis and Antibacterial Properties
- Antibacterial Applications : 2-Chloroquinolin-8-amine derivatives exhibit antibacterial activity against various strains. For instance, derivatives with substituted primary amine appendages at the C-7 position show interesting activity against gram-positive and gram-negative strains, specifically against S. aureus (Al-Hiari et al., 2007).
Antimycotic Agents
- Antifungal Activity : Secondary amines containing 2-chloroquinoline as the lipophilic domain have been synthesized and evaluated for their antifungal activity against various fungal strains, including Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).
Chemistry and Synthetic Applications
- Chemical Synthesis : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are significant for constructing fused or binary quinoline-cord heterocyclic systems, have been reported. These compounds have various synthetic and biological applications (Hamama et al., 2018).
Catalysis in Organic Reactions
- Catalysis : Highly active palladium-phosphinous acid catalysts have been used in reactions involving chloroquinolines, such as Stille, Heck, amination, and thiation reactions. These catalysts facilitate efficient synthesis of various quinoline derivatives (Wolf & Lerebours, 2003).
Medicinal Chemistry and Drug Synthesis
Antiplasmodial Activity : The synthesis and evaluation of new ferrocene–chloroquine analogues have shown significant antiplasmodial activity against Plasmodium falciparum, suggesting their potential in malaria treatment (Beagley et al., 2003).
Antidepressant and Antifungal Evaluation : Novel 2-chloro-8-methylquinoline amine derivatives have been synthesized and evaluated for antidepressant and antifungal activities, highlighting their potential in pharmaceutical applications (Kumar et al., 2011).
Cellular Physiology Studies
- Cell Physiology Research : Tertiary amines linked to photoremovable protecting groups have been used for photoactivation in cell physiology studies. This approach is significant for studying the release of bioactive molecules in cellular environments (Asad et al., 2017).
COVID-19 Research
- COVID-19 Research : Research on N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives includes molecular docking studies for COVID-19 inhibitors. This illustrates the role of 2-Chlorooquinolin-8-amine derivatives in pandemic response efforts (Mohamed, El-Serwy & El-Serwy, 2021).
Antimalarial Activity of Metal Complexes
- Metal Complexes with Antimalarial Activity : Ruthenium and osmium complexes with ligands based on the 4-chloroquinoline framework, related to chloroquine, have been synthesized and evaluated for their antimalarial activity. This research contributes to the development of new antimalarial agents (Ekengard et al., 2015).
Organic Synthesis
Organic Synthesis Techniques : The synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline demonstrates the versatility of 2-Chloroquinolin-8-amine in constructing complex organic molecules (Toche et al., 2010).
One-Pot Synthesis : Research on the one-pot synthesis of 2-arylbenzoxazole derivatives via Cu(I) catalyzed C–N/C–O coupling highlights the application of 2-Chloroquinolin-8-amine in efficient synthetic processes (Miao et al., 2015).
Arylation of Adamantanamines
- Arylation Studies : The palladium-catalyzed arylation of amines of the adamantane series with chloroquinolines, including 2-chloroquinoline, demonstrates its role in N-arylation reactions (Grigorova et al., 2012).
Water Purification Research
- Water Purification : The study of chlorine dioxide oxidation of model compounds, including amines and hydroxybenzenes, in water purification processes underscores the environmental applications of chloroquinolines (Gan et al., 2019).
特性
IUPAC Name |
2-chloroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHMCZLKPVRCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323744 | |
| Record name | 2-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-8-amine | |
CAS RN |
7461-11-2 | |
| Record name | 7461-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)



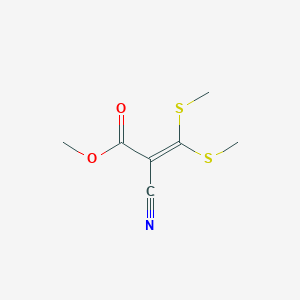
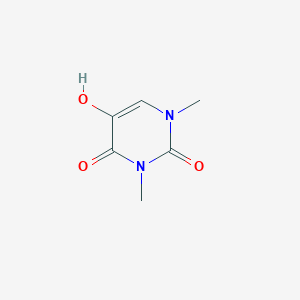

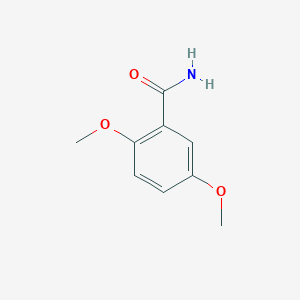
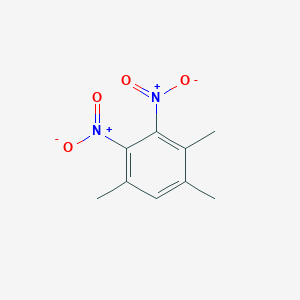
![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)
